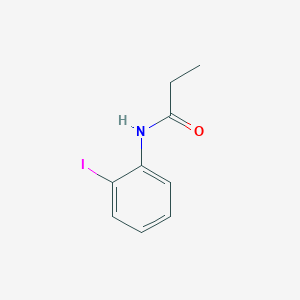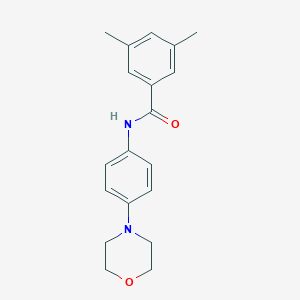
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide, also known as Bromo-DMA, is a chemical compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has been used in scientific research to study the mechanism of action of hallucinogens and their potential therapeutic applications.
Mechanism of Action
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide acts as a partial agonist of the serotonin 5-HT2A receptor, which is thought to be responsible for its hallucinogenic effects. It has been shown to increase the release of the neurotransmitter glutamate, which is involved in the regulation of mood, perception, and cognition. 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide also activates the mTOR signaling pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and Physiological Effects:
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide has been shown to induce a variety of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and visual hallucinations. It has also been shown to increase the release of the neurotransmitter glutamate, which is involved in the regulation of mood, perception, and cognition.
Advantages and Limitations for Lab Experiments
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a potent hallucinogen that can be used to study the mechanism of action of hallucinogens and their potential therapeutic applications. However, it also has several limitations. It is a controlled substance that requires special permits to handle and use. It is also difficult to obtain and expensive.
Future Directions
There are several future directions for research on 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide. One direction is to study its potential therapeutic applications. It has been shown to activate the mTOR signaling pathway, which is involved in the regulation of cell growth and metabolism. This suggests that it may have potential as a treatment for certain types of cancer. Another direction is to study its effects on the brain and behavior. It has been shown to increase the release of the neurotransmitter glutamate, which is involved in the regulation of mood, perception, and cognition. This suggests that it may have potential as a treatment for certain psychiatric disorders. Finally, more research is needed to understand the long-term effects of 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide on the brain and body.
Synthesis Methods
The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide involves several steps. The first step is the synthesis of 2,4-dimethyl-5-nitrophenylacetic acid, which is then converted to its corresponding amide by reacting it with 4-bromo-3,5-dimethoxybenzoyl chloride. The resulting amide is then reduced to the final product, 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide, using lithium aluminum hydride.
Scientific Research Applications
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide has been used in scientific research to study the mechanism of action of hallucinogens and their potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide has also been shown to activate the mTOR signaling pathway, which is involved in the regulation of cell growth and metabolism.
properties
Product Name |
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide |
|---|---|
Molecular Formula |
C17H18BrNO3 |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-10-5-6-13(11(2)7-10)19-17(20)12-8-14(21-3)16(18)15(9-12)22-4/h5-9H,1-4H3,(H,19,20) |
InChI Key |
KQKNRVNMUKHURV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)
![N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B253124.png)



![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)
![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)


![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)

